molecular formula C22H19N5OS B2702012 N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034285-96-4

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2702012
CAS No.: 2034285-96-4
M. Wt: 401.49
InChI Key: XLAUSXIAPPVTDS-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzo[d]thiazole moiety with a pyrimidine ring, connected through an azetidine carboxamide linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[d]thiazole and pyrimidine intermediates, followed by their coupling through an azetidine carboxamide linkage. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d]thiazole or pyrimidine rings are replaced by other groups.

    Hydrolysis: The azetidine carboxamide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored in preclinical and clinical studies to develop new treatments for diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, resulting in antiproliferative effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation through experimental studies.

Comparison with Similar Compounds

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of benzo[d]thiazole and pyrimidine rings, but differ in their specific functional groups and linkages. The uniqueness of this compound lies in its azetidine carboxamide linkage, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-14-25-19-9-17(7-8-20(19)29-14)26-22(28)16-11-27(12-16)21-10-18(23-13-24-21)15-5-3-2-4-6-15/h2-10,13,16H,11-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAUSXIAPPVTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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